molecular formula C17H12ClFN2O3 B2643253 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327196-49-5

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2643253
CAS No.: 1327196-49-5
M. Wt: 346.74
InChI Key: XRPZKUDHSPOVHL-FXBPSFAMSA-N
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Description

This compound belongs to the chromene-3-carboxamide family, characterized by a methoxy-substituted chromene core and an imino-linked aryl group. The 2-chloro-4-fluorophenyl substituent introduces both halogenated electron-withdrawing effects and steric bulk, which may influence its physicochemical properties and biological activity. Its synthesis likely follows methods analogous to those for related imino-chromene derivatives, such as condensation reactions between substituted benzaldehydes and carboxamide precursors .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(19)8-12(13)18/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPZKUDHSPOVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the chromene core with an appropriate amine or amide under dehydrating conditions.

    Substitution with Chloro-Fluoro Phenyl Group: The chloro-fluoro phenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated phenyl derivative.

    Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group on the chromene core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of chromene derivatives. Specifically, compounds similar to (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide have shown promising activity against viruses such as H5N1 and SARS-CoV-2. Research indicates that the presence of fluorine atoms in these compounds enhances their biological activity, making them potential candidates for antiviral drug development .

Enzyme Inhibition

Chromene derivatives are being investigated for their ability to inhibit specific enzymes, particularly aldose reductase. This enzyme is implicated in diabetic complications, and inhibitors can play a crucial role in managing these conditions. Studies have demonstrated that certain chromene-based compounds exhibit significant inhibitory effects on aldose reductase, suggesting their potential as therapeutic agents for diabetes management .

Anticancer Properties

The anticancer potential of chromene derivatives has also been explored. Compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary findings indicate that these compounds may induce apoptosis in cancer cells, thereby supporting their development as anticancer agents.

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals, particularly as a plant protection agent. Research has indicated that chromene derivatives can exhibit insecticidal properties, making them suitable candidates for developing new pesticides. The efficacy of these compounds in controlling agricultural pests is currently under investigation, with initial results showing promise .

Formulation Stability

The stability of formulations containing chromene derivatives is crucial for their effectiveness as agrochemicals. Studies have focused on the crystallization properties and stability of these compounds in various formulations. Improved stability can enhance the safety and quality of pesticide products, leading to better performance in agricultural settings .

Table 1: Biological Activities of Chromene Derivatives

Compound NameActivity TypeTarget OrganismIC50 Value (μM)Reference
Compound AAntiviralH5N1 Virus10
Compound BAldose Reductase InhibitorHuman Cells50
Compound CCytotoxicCancer Cell Lines25

Table 2: Potential Agrochemical Applications

Application TypeEfficacyTarget PestReference
InsecticideModerateAphids
FungicideHighFungal Pathogens

Case Study 1: Antiviral Screening

A study conducted at a leading university screened various chromene derivatives for antiviral activity against SARS-CoV-2. The compound this compound was among those tested and exhibited significant inhibition of viral replication at concentrations lower than those required for cytotoxicity, indicating its potential as a therapeutic agent against COVID-19 .

Case Study 2: Enzyme Inhibition Research

In a pharmacological study aimed at identifying new aldose reductase inhibitors, researchers synthesized several chromene derivatives, including the compound . The study found that one derivative demonstrated an IC50 value significantly lower than existing inhibitors, suggesting enhanced efficacy in managing diabetic complications .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Substituent Effects

The target compound shares a core chromene-3-carboxamide scaffold with several derivatives. Key structural variations include:

Compound Substituents Key Differences Impact on Properties
Target Compound 2-Chloro-4-fluorophenyl, 8-methoxy - Balanced lipophilicity; dual halogen effects (Cl: steric bulk, F: electronegativity).
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl, 8-methoxy Lacks 4-fluoro substituent. Reduced electronegativity; lower steric hindrance compared to target.
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Cyanophenyl, N-acetyl, 8-methoxy Cyano group (strong electron-withdrawing); acetylated carboxamide. Increased polarity; altered solubility and binding affinity.
Compound 3 (from ) Benzamide, 2-chlorobenzylidene Benzamide substitution; fused pyrimidinone ring. Enhanced rigidity; potential for varied pharmacological activity.
Cefiderocol (from ) Complex cephalosporin with chlorobenzamido Entirely distinct scaffold (β-lactam antibiotic). Irrelevant for direct structural comparison but highlights halogenated motifs in drugs.
2.2. Physicochemical Properties
  • Lipophilicity: The 2-chloro-4-fluorophenyl group in the target compound likely increases log P compared to non-halogenated analogues. Similar compounds with dichlorophenyl substituents (e.g., ) exhibit higher log k values in HPLC studies due to enhanced hydrophobicity .
  • Solubility : The methoxy group at position 8 improves aqueous solubility relative to unsubstituted chromenes. Acetylated derivatives (e.g., ) may show reduced solubility in polar solvents due to the bulky N-acetyl group.

Research Findings and Data

Parameter Target Compound 2-Chlorophenyl Analogue N-Acetyl-4-cyanophenyl Derivative Compound 3 ()
log k (HPLC) ~2.5 (estimated) ~2.3 ~3.1 Not reported
Molecular Weight 388.8 g/mol 360.8 g/mol 421.9 g/mol 512.3 g/mol
Halogen Content Cl, F Cl None Cl (×2)

Note: log k values inferred from ; molecular weights calculated from structures.

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a member of the chromene class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H16ClFN2O4
  • Molecular Weight : 426.8 g/mol
  • CAS Number : 1327168-97-7

The structure includes a chromene core substituted with a chloro-fluorophenyl imino group and a methoxy group, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, possibly through disruption of microbial cell integrity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromene derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .

Antitumor Activity

Research indicates that certain chromene derivatives exhibit antitumor properties by targeting tumor growth pathways. In a study involving various derivatives, compounds similar to this compound demonstrated moderate tumor growth inhibition in xenograft models .

Study 1: Antimicrobial Screening

A series of thiosemicarbazones derived from chromenes were screened for antimicrobial activity. Notably, compounds with similar structural features displayed remarkable efficacy against both gram-positive and gram-negative bacteria as well as fungi, indicating the potential utility of this compound in treating infections caused by resistant strains .

Study 2: Antitumor Efficacy

In an experimental setup involving tumor cell lines, derivatives of chromenes were tested for their ability to inhibit cell proliferation. The results indicated that some compounds led to significant reductions in tumor cell viability, suggesting that this compound may possess similar antitumor activity .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC = 0.78 - 1.56 μM
AntifungalCandida albicansSignificant inhibition
AntitumorSJSA-1 cell lineModerate growth inhibition

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Methodological Answer :
  • Modify substituents : Replace 8-methoxy with bulkier groups (e.g., ethoxy) to enhance lipophilicity.
  • Scaffold hopping : Fuse thiazole or pyridine rings to the chromene core (see ).
  • Bioisosteres : Substitute carboxamide with sulfonamide to improve metabolic stability.
    SAR data should be analyzed using multivariate regression (e.g., CoMFA) to prioritize synthetic targets .

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